molecular formula C10H15NO3 B047928 Copovidone CAS No. 25086-89-9

Copovidone

Cat. No. B047928
CAS RN: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04283384

Procedure details

Into a 2 liter round bottom flask 800 ml of ethanol, 12.8 g of sodium hydroxide pellets and 80 g of a copolymer composed of 70% N-vinylpyrrolidone and 30% vinyl acetate are introduced. The resulting reaction mixture is maintained with stirring at 30° C. for 2 hours and is then poured into 8 liters of diethyl ether to precipitate the desired polymer. After filtration the polymer is dried under reduced pressure. Yield: 95%.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[OH-].[Na+].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7].[C:14]([O:17][CH:18]=[CH2:19])(=[O:16])[CH3:15]>C(OCC)C>[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7].[C:14]([O:17][CH:18]=[CH2:19])(=[O:16])[CH3:15] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
copolymer
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
Quantity
8 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at 30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
to precipitate the desired polymer
FILTRATION
Type
FILTRATION
Details
After filtration the polymer
CUSTOM
Type
CUSTOM
Details
is dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.